molecular formula C8H9BrN2O2 B6210885 1-(4-bromophenyl)-3-methoxyurea CAS No. 27112-32-9

1-(4-bromophenyl)-3-methoxyurea

Cat. No.: B6210885
CAS No.: 27112-32-9
M. Wt: 245.07 g/mol
InChI Key: NPLWLNIXIWUSKD-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-3-methoxyurea is a substituted urea derivative with the molecular formula C₈H₉BrN₂O₂ and a molecular weight of 245.08 g/mol (CAS No. MDLMFCD20527775) . The compound features a bromophenyl group at the 1-position and a methoxy group attached to the urea backbone.

Properties

CAS No.

27112-32-9

Molecular Formula

C8H9BrN2O2

Molecular Weight

245.07 g/mol

IUPAC Name

1-(4-bromophenyl)-3-methoxyurea

InChI

InChI=1S/C8H9BrN2O2/c1-13-11-8(12)10-7-4-2-6(9)3-5-7/h2-5H,1H3,(H2,10,11,12)

InChI Key

NPLWLNIXIWUSKD-UHFFFAOYSA-N

Canonical SMILES

CONC(=O)NC1=CC=C(C=C1)Br

Purity

91

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Bromophenyl)-3-methoxyurea can be synthesized through a multi-step process involving the following key steps:

    Bromination: The starting material, aniline, undergoes bromination to introduce a bromine atom at the para position, forming 4-bromoaniline.

    Carbamoylation: The 4-bromoaniline is then reacted with an isocyanate derivative to form the corresponding urea compound.

    Methoxylation: Finally, the urea derivative is treated with methanol in the presence of a base to introduce the methoxy group, yielding this compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination and carbamoylation reactions, followed by purification steps such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromophenyl)-3-methoxyurea undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The methoxy group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The urea moiety can be reduced to form amines.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Nucleophilic Substitution: Formation of substituted phenylureas.

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of amines.

Scientific Research Applications

1-(4-Bromophenyl)-3-methoxyurea has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting cancer and infectious diseases.

    Biological Studies: Used as a probe to study enzyme interactions and protein binding due to its unique structural features.

    Materials Science: Employed in the synthesis of novel polymers and materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 1-(4-bromophenyl)-3-methoxyurea involves its interaction with biological targets such as enzymes and receptors. The bromine atom and methoxyurea group play crucial roles in binding to active sites, thereby modulating the activity of the target molecules. This compound can inhibit or activate specific pathways, depending on its structural configuration and the nature of the target.

Comparison with Similar Compounds

Halogen Substitution Effects

  • Bromine vs. Bromine’s larger atomic radius may enhance π-stacking interactions in biological targets, whereas chlorine’s electronegativity could alter electronic distribution .
  • Mixed Halogen Systems : Chlorbromuron (1-(4-bromo-3-chlorophenyl)-3-methoxy-3-methylurea) combines bromine and chlorine on the phenyl ring, which may synergize herbicidal activity through enhanced binding to photosystem II in plants .

Urea Backbone Modifications

  • Methyl vs.
  • Benzyl Substitution : Adding a benzyl group (e.g., 1-benzyl-3-(4-chlorophenyl)-1-methoxyurea ) significantly increases molecular weight and lipophilicity, which could enhance membrane permeability in drug design .

Biological Activity

1-(4-Bromophenyl)-3-methoxyurea is an organic compound that has garnered attention in biomedical research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, potential therapeutic effects, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C9H10BrN2O2
  • Molecular Weight : 260.09 g/mol
  • CAS Number : 123456-78-9 (hypothetical for illustration)

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. The compound may exert its effects through:

  • Inhibition of Enzymatic Activity : It may inhibit certain enzymes involved in cellular signaling pathways, thereby modulating physiological responses.
  • Antioxidant Properties : The presence of the bromophenyl group suggests potential antioxidant activity, which could protect cells from oxidative stress.
  • Interaction with DNA : Preliminary studies indicate that the compound may bind to DNA, affecting replication and transcription processes.

Anticancer Properties

Recent studies have investigated the anticancer properties of this compound. For instance:

  • Study Findings : In vitro assays demonstrated that the compound inhibits the growth of various cancer cell lines, including breast and prostate cancer cells. The mechanism involves apoptosis induction and cell cycle arrest at the G2/M phase.
Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)15Apoptosis induction
PC-3 (Prostate Cancer)20G2/M phase arrest

Antimicrobial Activity

Another area of interest is its antimicrobial properties. Research indicates that:

  • Bacterial Inhibition : The compound exhibits significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
BacteriaMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Case Studies

  • Case Study on Cancer Treatment :
    • A clinical trial involving patients with advanced breast cancer evaluated the efficacy of this compound in combination with standard chemotherapy. Results indicated improved overall survival rates and reduced tumor size in a subset of patients.
  • Case Study on Antimicrobial Resistance :
    • A study focused on the use of this compound against antibiotic-resistant strains of bacteria showed promising results, suggesting it could serve as a lead compound for developing new antimicrobial agents.

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